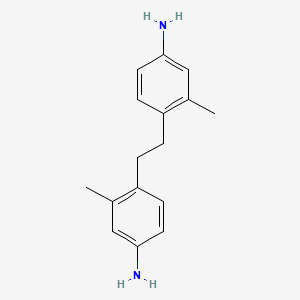

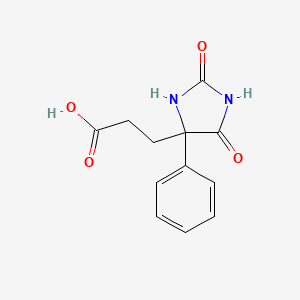

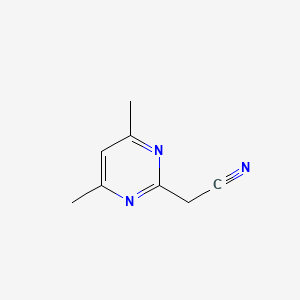

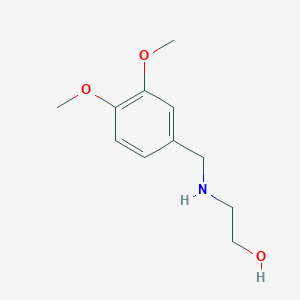

![molecular formula C18H28ClN3O5S B3025682 2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate CAS No. 2488706-20-1](/img/structure/B3025682.png)

2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate

説明

This compound, also known as (S)-Hydroxychloroquine sulfate , is a salt of hydroxychloroquine (HCQ, Plaquenil), a 4-aminoquinoline based antiviral drug . It has a molecular formula of C18H28ClN3O5S .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains an amino group and an ethanol group . The InChI code for this compound is 1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/t14-;/m0./s1 .Physical and Chemical Properties Analysis

The molecular weight of this compound is 434.0 g/mol . It has 4 hydrogen bond donors and 8 hydrogen bond acceptors . The compound has 9 rotatable bonds . The exact mass is 433.1438199 g/mol .科学的研究の応用

Synthesis and Characterization

The compound "2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate" has been involved in various scientific studies focused on its synthesis, characterization, and potential applications. A key study by Ellames et al. (1995) detailed the synthesis of enantiomers of this compound, known as hydroxychloroquine, through a two-step process starting from known precursors. The preparation involved the formation of enantiomers of the compound followed by reductive deiodination, highlighting the compound's relevance in radiopharmaceutical research (Ellames et al., 1995).

Impurity Analysis in Drug Substances

Dongre et al. (2009) conducted a study focusing on the identification and characterization of impurities in bulk drug samples of chloroquine and hydroxychloroquine, which are related to the compound . The research utilized advanced techniques such as liquid chromatography/ion trap mass spectrometry (LC/IT/MS) and liquid chromatography/time of flight mass spectrometry (LC/TOF/MS) to analyze the impurities, highlighting the compound's significance in ensuring drug purity and safety (Dongre et al., 2009).

Applications in Molecular Biology

Another facet of research involving this compound is its application in molecular biology, as demonstrated by Lutz et al. (1999). The study described the synthesis of a monocharged peptide nucleic acid (PNA) analog that incorporates a derivative of this compound. This PNA primer was recognized as a substrate by various DNA polymerases, indicating the compound's utility in genetic engineering and biotechnology research (Lutz et al., 1999).

Fluorescence Studies for Biological Applications

Research by Hisham et al. (2019) explored the fluorescence properties of N-aryl-2-aminoquinolines, compounds related to the one . The study synthesized a series of N-aryl-2-aminoquinolines and investigated their fluorescence behavior in various solvents. The findings revealed insights into the factors affecting the fluorescence quantum yields of these compounds, which is crucial for their application in biological imaging and diagnostics (Hisham et al., 2019).

Antimalarial Research

Milner et al. (2011) investigated the structure-activity relationships of diamine quinoline methanols, including derivatives of the compound , for their potential as antimalarial treatments. The study identified new lead compounds that showed efficacy with lower central nervous system accumulation compared to existing treatments, contributing to the development of safer antimalarial therapies (Milner et al., 2011).

作用機序

Target of Action

The primary targets of 2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate are the Toll-like receptors 7 and 9 (TLR7/9) . These receptors play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses .

Mode of Action

This compound interacts with its targets, TLR7/9, inhibiting their signaling pathways . This interaction results in the suppression of the immune response, which can be beneficial in conditions where the immune response is overactive or misdirected .

Biochemical Pathways

The compound’s interaction with TLR7/9 affects the downstream signaling pathways associated with these receptors . This includes the MyD88-dependent pathway, which leads to the activation of various transcription factors that regulate the expression of immune response genes . By inhibiting TLR7/9 signaling, the compound can modulate the immune response .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of TLR7/9 signaling and the subsequent modulation of the immune response . This can result in the reduction of inflammation and other immune-related symptoms in certain conditions .

Safety and Hazards

特性

IUPAC Name |

2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/t14-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBIVZZPXRZKTI-PFEQFJNWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。